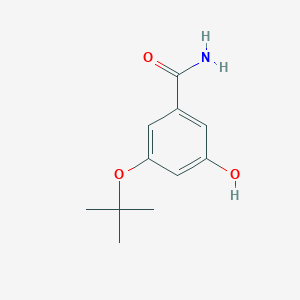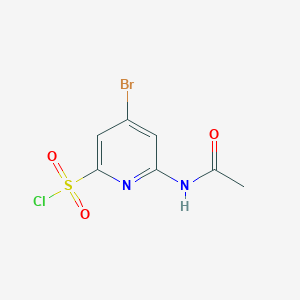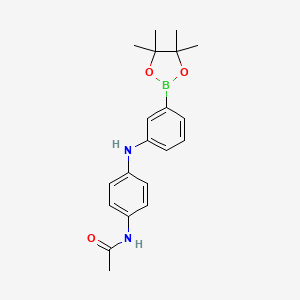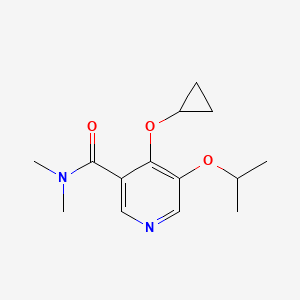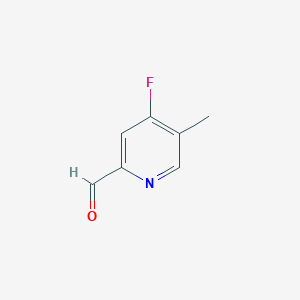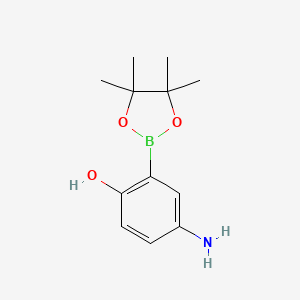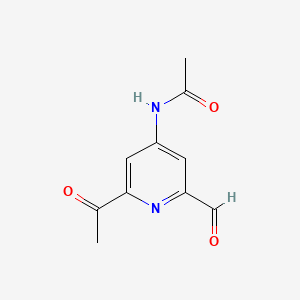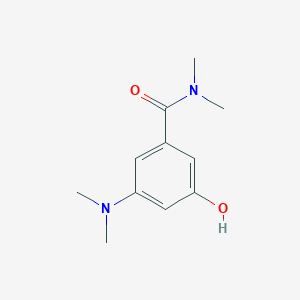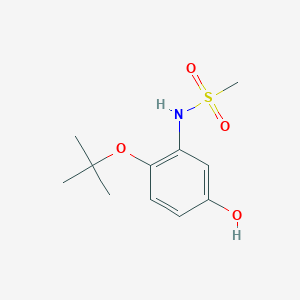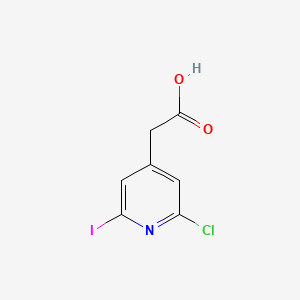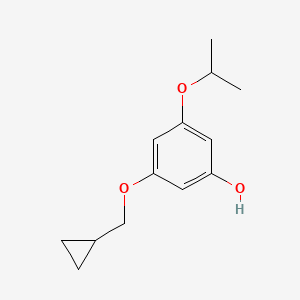
3-(Cyclopropylmethoxy)-5-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)-5-isopropoxyphenol is an organic compound characterized by the presence of cyclopropylmethoxy and isopropoxy groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-isopropoxyphenol typically involves the following steps:
Preparation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized through the reduction of cyclopropylcarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Etherification: Cyclopropylmethanol is then reacted with 3,5-dihydroxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde.
Isopropylation: The final step involves the reaction of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethoxy)-5-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles in the presence of a base, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethoxy)-5-isopropoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antioxidant and anti-inflammatory properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethoxy)-5-isopropoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The compound may also modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares the cyclopropylmethoxy group but differs in the presence of a difluoromethoxy group and a carboxylic acid functionality.
3-(Cyclopropylmethoxy)phenylboronic acid: Similar in having the cyclopropylmethoxy group but contains a boronic acid group instead of the isopropoxy group.
Uniqueness
3-(Cyclopropylmethoxy)-5-isopropoxyphenol is unique due to the combination of cyclopropylmethoxy and isopropoxy groups on a phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-13-6-11(14)5-12(7-13)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
Clave InChI |
RKHKRXCIBXBCHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)OCC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


